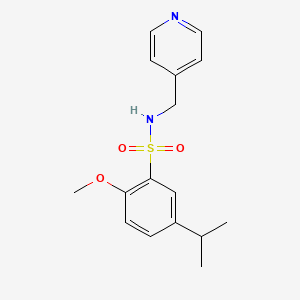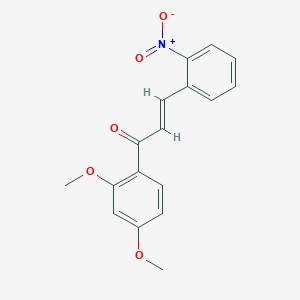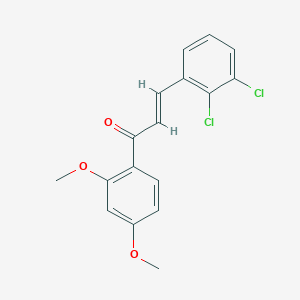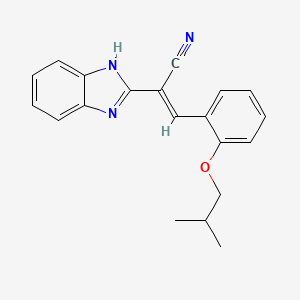![molecular formula C19H23FN2O3S B5313799 4-{[2-(3-fluorobenzyl)-4-morpholinyl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5313799.png)
4-{[2-(3-fluorobenzyl)-4-morpholinyl]methyl}-N-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[2-(3-fluorobenzyl)-4-morpholinyl]methyl}-N-methylbenzenesulfonamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) protein. This protein plays a crucial role in preventing apoptosis, or programmed cell death, in cancer cells. Venetoclax has shown promising results in treating various hematologic malignancies, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).
Mécanisme D'action
Venetoclax selectively binds to the hydrophobic groove of BCL-2 protein, preventing its interaction with pro-apoptotic proteins and promoting apoptosis in cancer cells. This mechanism of action makes Venetoclax a highly specific and targeted therapy, with minimal off-target effects.
Biochemical and Physiological Effects:
Venetoclax has shown to induce apoptosis in cancer cells, leading to tumor regression and improved survival rates. It has also been shown to reduce the size of lymph nodes and spleen in patients with CLL. However, it may also cause adverse effects such as neutropenia, thrombocytopenia, and gastrointestinal disturbances.
Avantages Et Limitations Des Expériences En Laboratoire
Venetoclax is a highly specific and targeted therapy, making it a valuable tool for studying the role of BCL-2 protein in cancer cells. However, its high cost and limited availability may pose challenges for researchers.
Orientations Futures
1. Combination therapy: Venetoclax has shown promising results in combination with other therapies, such as rituximab and azacitidine. Future studies could explore the potential of combination therapy in treating various hematologic malignancies.
2. Biomarkers: Identifying biomarkers that predict response to Venetoclax could help tailor treatment to individual patients and improve outcomes.
3. Resistance mechanisms: Understanding the mechanisms of resistance to Venetoclax could help develop strategies to overcome resistance and improve treatment efficacy.
4. Solid tumors: Venetoclax has shown limited efficacy in solid tumors. Future studies could explore the potential of Venetoclax in treating solid tumors, either alone or in combination with other therapies.
Méthodes De Synthèse
The synthesis of Venetoclax involves a series of chemical reactions, starting with the reaction of 4-chloro-N-methylbenzenesulfonamide with 2-(3-fluorobenzyl)-4-morpholinylmethylamine. This intermediate product is then subjected to further reactions to yield the final product, Venetoclax.
Applications De Recherche Scientifique
Venetoclax has been extensively studied in preclinical and clinical trials, demonstrating its efficacy in treating various hematologic malignancies. In 2016, the US Food and Drug Administration (FDA) approved Venetoclax for the treatment of CLL with 17p deletion, a genetic mutation associated with poor prognosis. It has also been approved for the treatment of relapsed or refractory CLL and AML.
Propriétés
IUPAC Name |
4-[[2-[(3-fluorophenyl)methyl]morpholin-4-yl]methyl]-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3S/c1-21-26(23,24)19-7-5-15(6-8-19)13-22-9-10-25-18(14-22)12-16-3-2-4-17(20)11-16/h2-8,11,18,21H,9-10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZGQGCDEZFFDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)CN2CCOC(C2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-4-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5313737.png)



![3-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5313759.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5313767.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5313772.png)
![(2-methoxyphenyl){1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-3-yl}methanone](/img/structure/B5313804.png)
![4-ethyl-2-[2-(4-fluorophenoxy)ethyl]-5-(4-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5313812.png)


![5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide](/img/structure/B5313823.png)
